![molecular formula C19H30N4O3 B15072989 2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)
2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide is an organic compound with a complex structure that includes an acetamido group, a benzyl group, and a ureido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of an amine precursor with an acetic anhydride to introduce the acetamido group. This is followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The final step involves the formation of the ureido group through the reaction of the intermediate with an isocyanate compound under controlled conditions.
Industrial Production Methods
Industrial production of 2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamido-N-benzyl-3-methoxypropionamide: Known for its use as an anticonvulsant drug.
N-benzyl-2-acetamido-3-methylbutanamide: Studied for its potential therapeutic applications.
Uniqueness
2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C19H30N4O3 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide |
InChI |
InChI=1S/C19H30N4O3/c1-4-12-23(19(26)20-3)13-8-11-17(22-15(2)24)18(25)21-14-16-9-6-5-7-10-16/h5-7,9-10,17H,4,8,11-14H2,1-3H3,(H,20,26)(H,21,25)(H,22,24) |
Clé InChI |
BTYPDZABXZNZBG-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCCC(C(=O)NCC1=CC=CC=C1)NC(=O)C)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


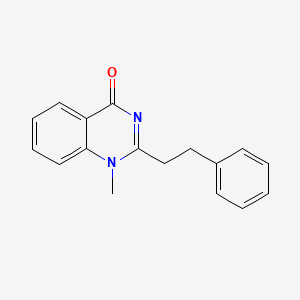
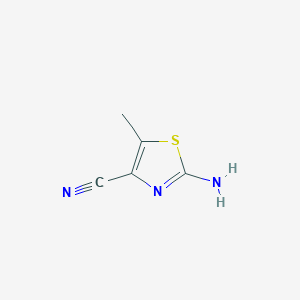
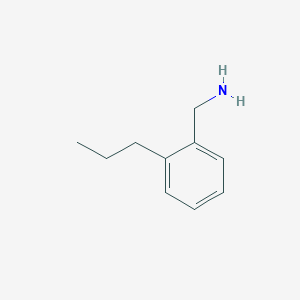

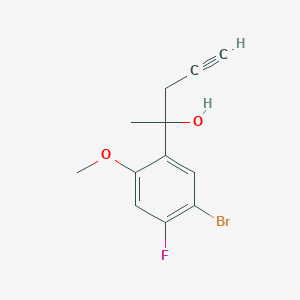
![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
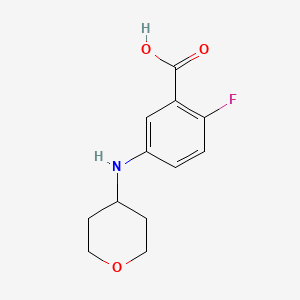
![2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B15072954.png)
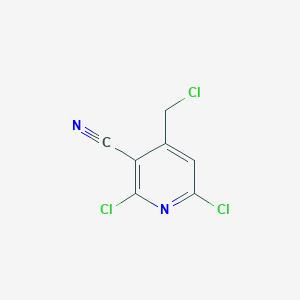
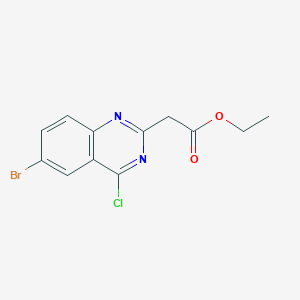
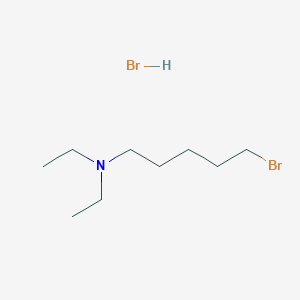
![2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine](/img/structure/B15072975.png)
![3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15072979.png)

